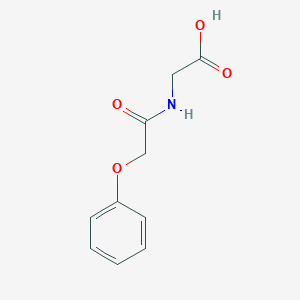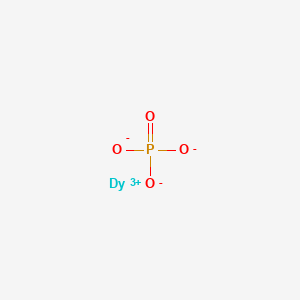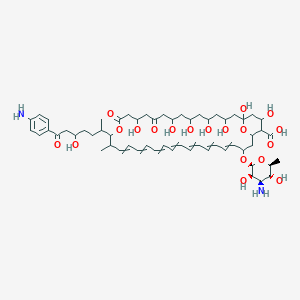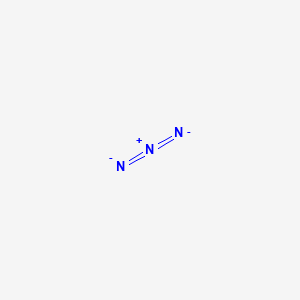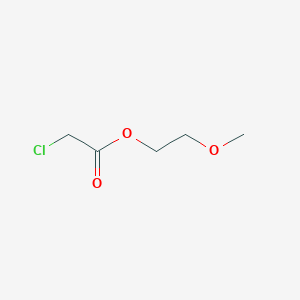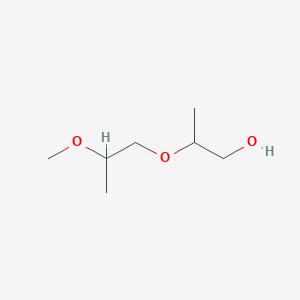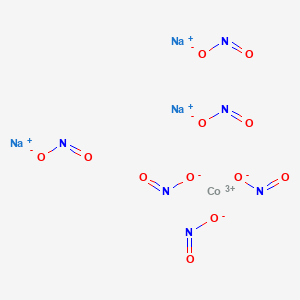![molecular formula C12H14N4O2S B081158 N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide CAS No. 14233-47-7](/img/structure/B81158.png)
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, also known as Dapson, is an organic compound that has been widely used in scientific research. It is a sulfone antibiotic that was first synthesized in 1908 by Ernest Fourneau. Dapson has been used in various fields of research, including biochemistry, pharmacology, and microbiology.
作用機序
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide acts by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of nucleic acids. This inhibition leads to the inhibition of bacterial growth. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide also has immunosuppressive effects, which are thought to be due to its ability to inhibit the production of reactive oxygen species by neutrophils.
生化学的および生理学的効果
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as dihydrofolate reductase and glutathione reductase. It has also been shown to induce oxidative stress by increasing the production of reactive oxygen species. In addition, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound. It has also been extensively studied, and its mechanism of action is well understood. However, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide also has some limitations for lab experiments. It has a narrow therapeutic index, which means that it can be toxic at high doses. It also has a long half-life, which can make it difficult to control its concentration in in vitro experiments.
将来の方向性
There are several future directions for research on N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide. One direction is to investigate its potential as an immunosuppressive agent for the treatment of autoimmune diseases. Another direction is to explore its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. Additionally, future research could focus on the development of new derivatives of N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide with improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, or N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, is a sulfone antibiotic that has been widely used in scientific research. It has been used as an antibacterial agent, an immunosuppressive agent, and a substrate for the determination of sulfonamide drugs in biological fluids. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide acts by inhibiting the synthesis of dihydrofolic acid, which is an essential precursor for the synthesis of nucleic acids. It has various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of oxidative stress. N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide, including its potential as an immunosuppressive and anticancer agent, and the development of new derivatives with improved efficacy and reduced toxicity.
合成法
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide can be synthesized by the reaction of 4-aminobenzenesulfonamide and dimethylformamide dimethyl acetal. The reaction is carried out under reflux in the presence of a catalyst, such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent, such as ethanol.
科学的研究の応用
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been used in various scientific research applications. It has been used as an antibacterial agent to treat leprosy, tuberculosis, and other bacterial infections. It has also been used as an immunosuppressive agent to treat autoimmune diseases, such as rheumatoid arthritis and lupus erythematosus. In addition, N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide has been used as a substrate for the determination of sulfonamide drugs in biological fluids.
特性
CAS番号 |
14233-47-7 |
|---|---|
製品名 |
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide |
分子式 |
C12H14N4O2S |
分子量 |
278.33 g/mol |
IUPAC名 |
N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)12-13-8-10(9-14-12)15-19(17,18)11-6-4-3-5-7-11/h3-9,15H,1-2H3 |
InChIキー |
IGOXRKRZLDRQLM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2 |
正規SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2 |
同義語 |
N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



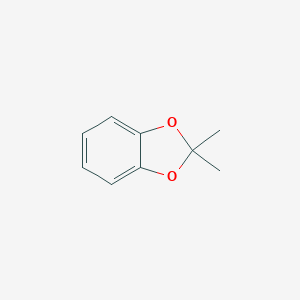
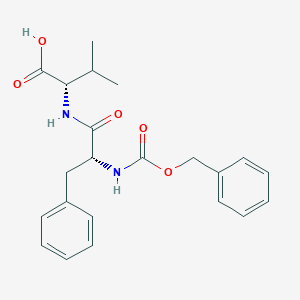
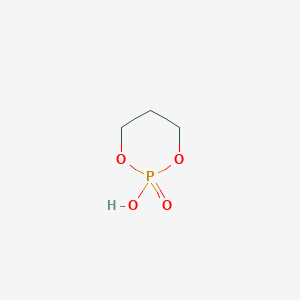
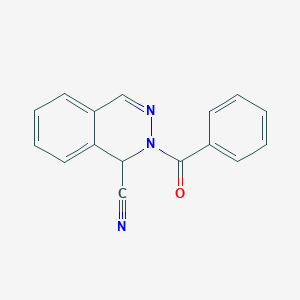
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)

